4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3,3-dimethyloxiran-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRIGVQOLDXWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine serves as a valuable building block in organic synthesis. It is utilized in the formation of complex molecules and polymers due to its reactive epoxide group, which can undergo various chemical transformations.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Epoxide group oxidized to form diols | Diols or other oxygenated products |
| Reduction | Epoxide ring opened to form alcohols | Alcohols |
| Nucleophilic Substitution | Reaction with nucleophiles (amines/thio) | Substituted morpholine derivatives |
Biological Applications
Enzyme Inhibition and Protein Modification
The compound's reactivity makes it suitable for biochemical studies, particularly in enzyme inhibition and protein modification. The epoxide group can react with nucleophilic sites on enzymes or proteins, potentially leading to inhibition or alteration of their functions.
Case Study: Enzyme Inhibition
In vitro studies have shown that morpholine derivatives can exhibit significant inhibitory effects on various enzymes. For instance, compounds similar to this compound have been tested for their ability to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. The synthesized compounds demonstrated varying degrees of inhibition, with some derivatives showing promising IC50 values.
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is used in the manufacture of specialty chemicals and materials. Its applications include:
- Coatings : Utilized in formulations that require enhanced adhesion and durability.
- Adhesives : Acts as a component in adhesive formulations due to its reactive properties.
- Resins : Incorporated into resin systems for improved performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine involves its ability to react with various biological and chemical targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential use in enzyme inhibition and as a chemical probe in biological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key morpholine derivatives with substituents analogous to the 3,3-dimethyloxirane group, highlighting structural differences and functional implications:
Reactivity and Stability
- Epoxide vs. Thiadiazole/Thioether: The epoxide group in this compound is highly reactive, enabling nucleophilic ring-opening reactions (e.g., with amines or thiols) for covalent bond formation.
- Triazole vs. Epoxide : The triazole-based compound () exhibits sulfur-mediated hydrophobicity, favoring topical applications, while the epoxide’s electrophilicity may limit its use in formulations requiring long-term stability.
- Chlorinated Pyrimidine vs. Epoxide : The dichloropyrimidine substituent () introduces strong electron-withdrawing effects, altering the morpholine ring’s basicity and enabling applications in agrochemicals (e.g., as a pesticide intermediate).
Biological Activity
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and toxicology. This article reviews existing literature on its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3,3-dimethyloxirane moiety. Its structural formula can be represented as follows:
This configuration suggests potential interactions with biological macromolecules, which may influence its biological activity.
Interaction with Enzymes
Research has indicated that morpholine derivatives can interact with various enzymes. For instance, studies on similar morpholine compounds have shown inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The binding affinity of these compounds often correlates with their structural features, affecting their inhibitory potency against AChE .
Toxicological Effects
In bioassays using yeast models, compounds similar to this compound exhibited either lethal effects or inhibited growth under oxidative stress conditions. This suggests a potential mechanism involving mitochondrial dysfunction or oxidative damage .
Table 1: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| AChE Inhibition | Significant inhibition observed in similar compounds | |
| Cytotoxicity | Lethal effects in yeast models | |
| Growth Inhibition | Reduced growth under oxidative stress |
Case Studies
-
AChE Inhibition Study :
A study conducted on various morpholine derivatives demonstrated that specific structural modifications significantly enhanced AChE inhibition. The compound L66, closely related to this compound, showed a binding affinity comparable to known potent inhibitors . -
Toxicity Assessment :
In a study assessing the toxicity of morpholine derivatives using Saccharomyces cerevisiae, it was found that exposure to these compounds led to significant reductions in cell viability under oxidative stress conditions. This highlights the potential toxicological implications of such compounds in biological systems .
Research Findings
Recent research has focused on the synthesis and screening of morpholine derivatives for various biological activities. The pharmacological potential of these compounds has been explored extensively, with findings suggesting that modifications to the morpholine structure can lead to enhanced bioactivity against specific targets such as α-glucosidase and AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
